(E)-6-Methyl-1-(2-methyl-1-oxo-2-butenyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
(E)-6-Methyl-1-(2-methyl-1-oxo-2-butenyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound with a unique structure that includes a quinoline backbone
Preparation Methods
The synthesis of (E)-6-Methyl-1-(2-methyl-1-oxo-2-butenyl)-1,2,3,4-tetrahydroquinoline typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct configuration and high yield of the desired product .
Chemical Reactions Analysis
(E)-6-Methyl-1-(2-methyl-1-oxo-2-butenyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Substitution reactions can occur at different positions on the quinoline ring, often using halogenating agents or nucleophiles.
Scientific Research Applications
(E)-6-Methyl-1-(2-methyl-1-oxo-2-butenyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (E)-6-Methyl-1-(2-methyl-1-oxo-2-butenyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
(E)-6-Methyl-1-(2-methyl-1-oxo-2-butenyl)-1,2,3,4-tetrahydroquinoline can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the (E)-2-methyl-1-oxo-2-butenyl group.
Tetrahydroquinoline: A reduced form of quinoline, which also lacks the (E)-2-methyl-1-oxo-2-butenyl group.
6-Methylquinoline: A methylated derivative of quinoline, without the additional substituent.
Properties
CAS No. |
81719-55-3 |
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Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(E)-2-methyl-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C15H19NO/c1-4-12(3)15(17)16-9-5-6-13-10-11(2)7-8-14(13)16/h4,7-8,10H,5-6,9H2,1-3H3/b12-4+ |
InChI Key |
KPPVNWGJXFMGAM-UUILKARUSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)N1CCCC2=C1C=CC(=C2)C |
Canonical SMILES |
CC=C(C)C(=O)N1CCCC2=C1C=CC(=C2)C |
Origin of Product |
United States |
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